N-cyclohexyl-N'-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanediamide
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Overview
Description
N-cyclohexyl-N’-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanediamide is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a cyclohexyl group, a propan-2-yl group, and a butanediamide moiety, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanediamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexylamine.
Attachment of the Propan-2-yl Group: The propan-2-yl group can be added through an alkylation reaction using an appropriate alkyl halide.
Formation of the Butanediamide Moiety: The final step involves the formation of the butanediamide moiety through a condensation reaction with a suitable diamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N’-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-cyclohexyl-N’-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N’-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-furancarboxamide: Another thiadiazole derivative with a furan ring instead of a butanediamide moiety.
3-cyclohexyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide: A similar compound with a propanamide group instead of a butanediamide moiety.
Uniqueness
N-cyclohexyl-N’-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
714292-97-4 |
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Molecular Formula |
C15H24N4O2S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-cyclohexyl-N'-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanediamide |
InChI |
InChI=1S/C15H24N4O2S/c1-10(2)14-18-19-15(22-14)17-13(21)9-8-12(20)16-11-6-4-3-5-7-11/h10-11H,3-9H2,1-2H3,(H,16,20)(H,17,19,21) |
InChI Key |
ODSSRIDEBBTXLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CCC(=O)NC2CCCCC2 |
solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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